molecular formula C9H11NO2 B1368251 1,2,5-trimethyl-1H-pyrrole-3,4-dicarbaldehyde CAS No. 31618-55-0

1,2,5-trimethyl-1H-pyrrole-3,4-dicarbaldehyde

Cat. No. B1368251
CAS RN: 31618-55-0
M. Wt: 165.19 g/mol
InChI Key: OWBSCTATQQJLAP-UHFFFAOYSA-N
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Description

1,2,5-trimethyl-1H-pyrrole-3,4-dicarbaldehyde is a chemical compound with the molecular formula C7H11N . It is a member of pyrroles .


Molecular Structure Analysis

The molecular structure of 1,2,5-trimethyl-1H-pyrrole-3,4-dicarbaldehyde consists of a pyrrole ring with three methyl groups and two aldehyde groups . The exact 3D conformer is not available in the search results.

properties

IUPAC Name

1,2,5-trimethylpyrrole-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-8(4-11)9(5-12)7(2)10(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSCTATQQJLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480842
Record name ST50784364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde

CAS RN

31618-55-0
Record name ST50784364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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